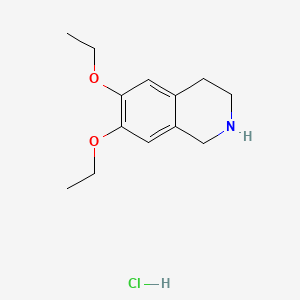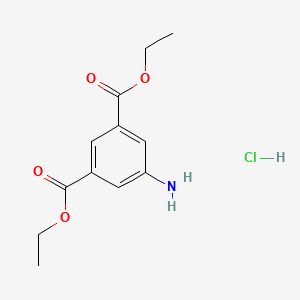
3-(苯硫基)-1H-吲哚-2-羧酸
描述
3-(phenylthio)-1H-Indole-2-carboxylic acid is a useful research compound. Its molecular formula is C15H11NO2S and its molecular weight is 269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(phenylthio)-1H-Indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(phenylthio)-1H-Indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
低聚化和衍生物合成
研究探索了吲哚衍生物的低聚化,表明在三氟乙酸存在下,吲哚化合物和硫醇之间的反应可以产生复杂加合物。这些反应导致了新型化合物的合成,例如 3-[2-(2-氨基-5-羧基苯基)-1-(2-巯基乙硫基)乙基]-1H-吲哚-5-羧酸。此类研究强调了创造新分子的潜力,这些分子可能在药物开发和材料科学中得到应用 (Mutulis et al., 2008).
药理潜力
吲哚衍生物研究的另一个方面集中在其药理潜力上。例如,对 (E)-3-(2-羧基-2-苯乙烯基)-4,6-二氯-1H-吲哚-2-羧酸的研究突出了其作为 NMDA 受体甘氨酸位点的选择性拮抗剂的作用,表明其与神经疾病治疗相关 (Baron et al., 2005).
传感和吸附特性
稀土-吲哚羧酸配合物的合成和表征揭示了它们在染料吸附和荧光传感中的特性。这些配合物对硝基芳香族化合物表现出选择性和灵敏的传感,并对染料分子表现出选择性吸附,表明其在环境监测和材料科学中的应用 (Liu et al., 2018).
新型衍生物的合成
从吲哚羧酸合成新型吲哚-苯并咪唑衍生物的研究强调了这些化合物在创造生物活性分子中的重要性。此类研究有助于开发潜在治疗剂 (Wang et al., 2016).
生物活性
吲哚-2-羧酸衍生物的合成和表征也已进行,重点是它们的抗菌和抗真菌活性。这些化合物显示出显着的生物活性,表明它们在开发新型抗菌剂中的潜力 (Raju et al., 2015).
方法学进展
方法学研究开发了 3-取代吲哚的有效合成路线,突出了羧酸催化反应的多功能性。这些进展有助于合成生物活性化合物和探索新型化学过程 (Shirakawa & Kobayashi, 2006).
属性
IUPAC Name |
3-phenylsulfanyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-13/h1-9,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPOQBAUHGNFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)


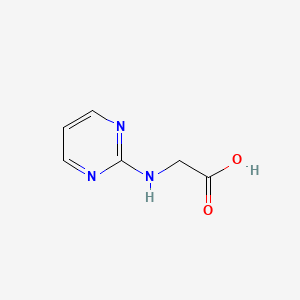
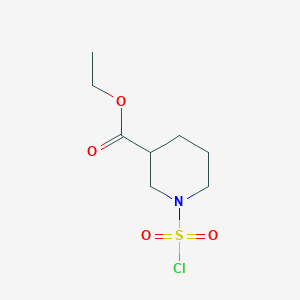
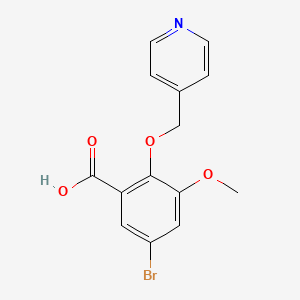

![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)

